DNP-PEG4-alcohol
Overview
Description
Dinitrophenyl-polyethylene glycol-4-alcohol is a compound that consists of a dinitrophenyl group and a polyethylene glycol chain terminated with a hydroxyl group. This compound is primarily used as a linker in various biochemical applications, including the modification of proteins and peptides. The presence of the dinitrophenyl group allows for specific interactions, while the polyethylene glycol chain enhances the solubility and stability of the compound in aqueous environments .
Mechanism of Action
Target of Action
DNP-PEG4-alcohol is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting the E3 ligase ligand to the target protein ligand . It is a pegylation reagent, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule . This enhances the stability, solubility, and circulation time of the molecule in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, PROTACs can selectively modulate protein levels within cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a pegylation reagent . Pegylation enhances the stability, solubility, and circulation time of the molecule in the body . This can improve the bioavailability of the drug, allowing it to remain in the body for longer periods and increase its effectiveness .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate disease symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can impact the compound’s action, such as proteins or enzymes that may interact with the compound .
Biochemical Analysis
Biochemical Properties
DNP-PEG4-alcohol plays a significant role in biochemical reactions. It is used as a pegylation reagent to modify proteins and peptides . Pegylation involves the covalent attachment of polyethylene glycol (PEG) to a molecule, which can enhance its stability, solubility, and circulation time .
Cellular Effects
As a pegylation reagent, it can influence cell function by modifying proteins and peptides, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It can bind to proteins and peptides, leading to their pegylation . This process can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .
Temporal Effects in Laboratory Settings
As a pegylation reagent, it is known to enhance the stability of the molecules it modifies . More studies are needed to understand its long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Its hydrophilic PEG linker may influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinitrophenyl-polyethylene glycol-4-alcohol typically involves the following steps:
Formation of the Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide under controlled conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced through a nucleophilic substitution reaction, where a dinitrophenyl halide reacts with the terminal hydroxyl group of the polyethylene glycol chain.
Purification: The resulting compound is purified using techniques such as column chromatography to ensure high purity and yield
Industrial Production Methods
In industrial settings, the production of dinitrophenyl-polyethylene glycol-4-alcohol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the polyethylene glycol chain.
Batch Reactions: Batch reactions to introduce the dinitrophenyl group, ensuring consistent quality and yield.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Dinitrophenyl-polyethylene glycol-4-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dinitrophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of ethers or esters
Scientific Research Applications
Dinitrophenyl-polyethylene glycol-4-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Facilitates the modification of proteins and peptides, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the development of diagnostic tools and bioconjugation techniques .
Comparison with Similar Compounds
Similar Compounds
Dinitrophenyl-polyethylene glycol-2-alcohol: Similar structure but with a shorter polyethylene glycol chain.
Dinitrophenyl-polyethylene glycol-6-alcohol: Similar structure but with a longer polyethylene glycol chain.
Dinitrophenyl-polyethylene glycol-amine: Contains an amine group instead of a hydroxyl group
Uniqueness
Dinitrophenyl-polyethylene glycol-4-alcohol is unique due to its optimal chain length, which provides a balance between solubility and stability. The presence of the hydroxyl group allows for further derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPINTOOSUROKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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